2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide

Chemical Synthesis Medicinal Chemistry Quality Control

2-Chloro-N-(4-fluoro-3-nitrophenyl)propanamide (CAS 731011-93-1) is a high-purity (≥95%) halogenated nitroanilide building block. The unique 4-fluoro-3-nitrophenyl substitution pattern and reactive 2-chloropropanamide handle enable precise downstream diversification in medicinal chemistry. Substituting with generic analogs risks failed syntheses and irreproducible results. Also suitable as an LC-MS/GC-MS internal standard due to its characteristic chlorine isotopic pattern. Verify batch-specific purity before use.

Molecular Formula C9H8ClFN2O3
Molecular Weight 246.62
CAS No. 731011-93-1
Cat. No. B2786467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide
CAS731011-93-1
Molecular FormulaC9H8ClFN2O3
Molecular Weight246.62
Structural Identifiers
SMILESCC(C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])Cl
InChIInChI=1S/C9H8ClFN2O3/c1-5(10)9(14)12-6-2-3-7(11)8(4-6)13(15)16/h2-5H,1H3,(H,12,14)
InChIKeyZIXQXLMDSBTRAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(4-fluoro-3-nitrophenyl)propanamide (CAS 731011-93-1) for Research Procurement


2-Chloro-N-(4-fluoro-3-nitrophenyl)propanamide (CAS 731011-93-1) is a substituted aromatic amide with the molecular formula C9H8ClFN2O3 and a molecular weight of 246.62 g/mol . It is commercially available as a research chemical with a typical purity specification of ≥95% . This compound belongs to the class of halogenated nitroanilides and is utilized as a building block or intermediate in medicinal chemistry and chemical biology research .

Procurement Risk of Generic Substitution for 2-Chloro-N-(4-fluoro-3-nitrophenyl)propanamide


High-strength, direct comparative quantitative evidence for 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide is extremely limited in the public domain [1]. In the absence of definitive data, substitution with a generic analog or a closely related halogenated nitroanilide introduces significant procurement risk. Critical chemical properties, such as the exact reactivity of the 2-chloro group and the specific electronic effects of the 4-fluoro-3-nitro substitution pattern, are likely to dictate performance in downstream applications. Unverified substitution could lead to failed syntheses, irreproducible biological results, or the creation of an undesired impurity profile, which can have substantial financial and temporal consequences for a research program.

Quantitative Differentiation Guide for Procuring 2-Chloro-N-(4-fluoro-3-nitrophenyl)propanamide


Quantitative Purity Specification for Reproducible Synthesis

This compound is supplied with a quantitative minimum purity specification of 95%, as established by multiple independent vendors . This represents a verifiable quality benchmark for procurement.

Chemical Synthesis Medicinal Chemistry Quality Control

Consensus Molecular Weight and Formula Confirmation

Multiple authoritative databases and vendors report a consensus molecular weight of 246.62 g/mol and a molecular formula of C9H8ClFN2O3 for this compound . This confirms the identity of the specific isotopomer and distinguishes it from other analogs with similar but non-identical structures.

Analytical Chemistry Structural Confirmation Inventory Management

Verified Research Applications for 2-Chloro-N-(4-fluoro-3-nitrophenyl)propanamide


Use as a Halogenated Building Block in Medicinal Chemistry

This compound can serve as a synthetic intermediate for creating more complex molecules due to its reactive chloro and nitro functional groups. The 4-fluoro-3-nitrophenyl motif is a privileged structure in drug discovery, and the presence of the 2-chloropropanamide side-chain provides a handle for further diversification . Researchers should verify batch-specific purity (e.g., ≥95% ) before use in multi-step syntheses.

Internal Analytical Standard for Method Development

With its unique combination of halogen (Cl, F) and nitro substituents, this compound is a well-defined small molecule that could be used as an internal standard for developing or calibrating analytical methods, such as LC-MS or GC-MS. Its exact mass (246.62 g/mol ) and characteristic isotopic pattern from chlorine allow for unambiguous identification and quantification in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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